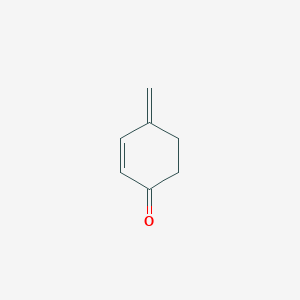

2-Cyclohexen-1-one, 4-methylene-

Description

Significance and Utility as a Key Synthetic Intermediate

The reactivity of this compound is highlighted by its ability to undergo 1,6-Michael additions to the exocyclic double bond. tandfonline.com This reaction provides a pathway to 4-substituted 3-cyclohexenones, which can then be isomerized to the corresponding 2-cyclohexenones. tandfonline.com This mode of reactivity has been instrumental in the synthesis of the antibiotic anticapsin. tandfonline.com

Contextualization within the α,β-Unsaturated Cyclohexenone Class

2-Cyclohexen-1-one (B156087), 4-methylene- belongs to the class of α,β-unsaturated carbonyl compounds, specifically α,β-unsaturated cyclohexenones. wikipedia.org This class of compounds is characterized by a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation imparts unique electronic properties to the molecule, making the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. libretexts.org

The parent compound, 2-cyclohexen-one, is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. chemicalbook.com It is a non-planar, six-membered ring where the conjugation between the carbonyl and the double bond provides extra rigidity. chemicalbook.com Like other α,β-unsaturated ketones, 2-cyclohexen-one can undergo various reactions, including Diels-Alder reactions with electron-rich dienes and conjugate additions with nucleophiles like enolates or silyl (B83357) enol ethers. chemicalbook.com

The reactivity of α,β-unsaturated cyclohexenones has been the subject of extensive study. For instance, theoretical studies on the photochemical [2+2]-cycloadditions of 2-cyclohexenone with ethylene (B1197577) have shown that the reaction proceeds through the formation of a triplet 1,4-biradical intermediate. researchgate.net The outcome of such reactions is determined by the competition between the deactivation of the excited state of the cyclohexenone and its reaction with the alkene. researchgate.net

The table below provides a summary of the key chemical compounds discussed in this article.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Cyclohexen-1-one, 4-methylene- | Not Available | C7H8O | 108.14 |

| 2-Cyclohexen-1-one | 930-68-7 | C6H8O | 96.13 |

| (+)-(R)-4-Methyl-2-cyclohexen-1-one | 70331-56-7 | C7H10O | 110.15 |

| 4-Hydroxy-4-methylcyclohex-2-en-1-one | 87236-51-9 | C7H10O2 | 126.15 |

| 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- | 20548-00-9 | C10H14O | 150.22 |

| 2-Methyl-2-cyclohexen-1-one | 1121-18-2 | C7H10O | 110.15 |

Properties

IUPAC Name |

4-methylidenecyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2,4H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXCSLFSPLVQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450312 | |

| Record name | 2-Cyclohexen-1-one, 4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66629-58-1 | |

| Record name | 2-Cyclohexen-1-one, 4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclohexen 1 One, 4 Methylene

Contemporary High-Yielding Synthetic Pathways

In response to the limitations of earlier methods, more efficient and higher-yielding synthetic strategies have been developed. These contemporary approaches offer significant improvements in terms of yield, purity, and operational simplicity.

Diels-Alder Cycloaddition Strategies

A key advancement in the synthesis of 2-Cyclohexen-1-one (B156087), 4-methylene- was the application of the Diels-Alder reaction. lookchem.comwikipedia.org This powerful cycloaddition provides a convergent and stereocontrolled route to the cyclohexene (B86901) core. A notable example involves the reaction of Danishefsky's diene with methyl acrylate (B77674). lookchem.com This [4+2] cycloaddition is followed by an acidic workup, which facilitates the hydrolysis of the resulting silyl (B83357) enol ether to furnish the corresponding keto ester. This strategy forms the initial and crucial step in a highly efficient multi-step synthesis of the target molecule. lookchem.com The Diels-Alder reaction, known for its reliability and predictability, offers a significant advantage over the less selective Birch reduction approach. wikipedia.org

Optimized Multi-step Synthesis Sequences from Commercial Precursors

The synthesis commences with the Diels-Alder reaction between Danishefsky's diene and methyl acrylate, yielding a mixture of keto esters (primarily methyl 4-oxocyclohex-2-enecarboxylate and its isomer) in 85-90% yield after acidic hydrolysis. lookchem.com The subsequent steps involve:

Ketalization: The keto group is protected as a ketal using ethylene (B1197577) glycol and an acid catalyst. This step also efficiently isomerizes the double bond to the desired position, affording the ketal ester in 90-96% yield. lookchem.com

Reduction: The ester functionality is then reduced to a primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBALH), producing the corresponding ketal alcohol in 90-92% yield. lookchem.com

Deprotection and Dehydration: The final step involves the removal of the ketal protecting group and subsequent dehydration of the allylic alcohol. This is typically achieved by heating in the presence of a mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), to furnish the final product, 2-Cyclohexen-1-one, 4-methylene-, in excellent yield (around 95%). lookchem.com

This optimized sequence represents a significant improvement over the historical Birch reduction method, offering a more practical and efficient route to this valuable synthetic intermediate.

| Contemporary Approach | Diels-Alder Reaction, Ketalization, Reduction, Deprotection/Dehydration | 65-75% lookchem.comharvard.edu | High yield, clean reactions, uses commercially available starting materials. lookchem.com | Multi-step process. |

Enantioselective Synthesis of Chiral Cyclohexenone Analogues and Derivatives

The development of enantioselective methods for the synthesis of chiral cyclohexenone derivatives is a significant area of research, driven by the importance of these scaffolds in natural product synthesis and medicinal chemistry. While the direct enantioselective synthesis of 2-Cyclohexen-1-one, 4-methylene- is not extensively detailed, various strategies have been successfully applied to produce its chiral analogues and derivatives.

One powerful approach involves the use of biocatalysis. Ene-reductases have been employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This enzymatic reduction generates chiral 4,4-disubstituted 2-cyclohexenones, which are close structural analogues of the target compound, with high enantioselectivities (up to >99% ee).

Another strategy focuses on the asymmetric synthesis of 4-substituted 2-cyclohexenones. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric Diels-Alder reactions using chiral catalysts can provide access to enantioenriched cyclohexene precursors that can be further elaborated to the desired chiral cyclohexenones. Organocatalysis has also emerged as a powerful tool, with chiral amines or phosphoric acids catalyzing enantioselective conjugate additions or aldol (B89426) reactions to construct the chiral cyclohexenone framework. These approaches provide access to a diverse range of optically active cyclohexenone derivatives, highlighting the progress in asymmetric synthesis within this class of compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Cyclohexen-1-one, 4-methylene- |

| 4-methoxybenzyl alcohol |

| 1-(hydroxymethyl)-4-methoxy-1,4-cyclohexadiene |

| 1-methoxy-4-methyl-1,4-cyclohexadiene |

| Danishefsky's diene |

| methyl acrylate |

| methyl 4-oxocyclohex-2-enecarboxylate |

| ethylene glycol |

| diisobutylaluminium hydride (DIBALH) |

| pyridinium p-toluenesulfonate (PPTS) |

| 4,4-disubstituted 2,5-cyclohexadienones |

| 4,4-disubstituted 2-cyclohexenones |

Mechanistic Investigations of 2 Cyclohexen 1 One, 4 Methylene Reactivity

Electrophilic Characteristics and Conjugate Addition Mechanisms

The conjugated system of 2-Cyclohexen-1-one (B156087), 4-methylene- makes it an excellent electrophile. The electron-withdrawing nature of the carbonyl group polarizes the entire π-system, creating electrophilic sites not only at the carbonyl carbon but also at the β-carbon and the exocyclic methylene (B1212753) carbon. This extended conjugation facilitates conjugate additions, where nucleophiles attack the terminal carbon of the conjugated system.

Detailed Mechanisms of Michael Addition Reactions

The Michael reaction, a classic example of conjugate addition, involves the addition of a soft nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of 2-Cyclohexen-1-one, 4-methylene-, the reaction proceeds via a 1,6-addition mechanism due to the extended conjugation. researchgate.net

The mechanism commences with the deprotonation of a Michael donor by a base, generating a nucleophilic carbanion. wikipedia.org This nucleophile then attacks the electrophilic exocyclic methylene carbon (the C6 position in the extended conjugated system) of the 2-Cyclohexen-1-one, 4-methylene-. This attack leads to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. The negative charge is delocalized over the oxygen atom and the carbons of the former conjugated system. Subsequent protonation of the enolate, typically by the conjugate acid of the base used, yields the final 1,6-adduct.

Table 1: Key Steps in the Michael Addition of 2-Cyclohexen-1-one, 4-methylene-

| Step | Description |

| 1. Nucleophile Formation | A base abstracts a proton from the Michael donor to form a nucleophilic enolate. |

| 2. Nucleophilic Attack | The enolate attacks the exocyclic methylene carbon of the 2-Cyclohexen-1-one, 4-methylene-. |

| 3. Intermediate Formation | A resonance-stabilized enolate intermediate is formed. |

| 4. Protonation | The enolate intermediate is protonated to give the final 1,6-addition product. |

Mechanistic Aspects of Conjugate Additions with Organometallic Reagents

Organometallic reagents also participate in conjugate additions with 2-Cyclohexen-1-one, 4-methylene-. The nature of the organometallic reagent dictates the regioselectivity of the addition (1,2- vs. 1,4- or 1,6-addition). "Soft" nucleophiles, like Gilman reagents (lithium diorganocuprates), generally favor conjugate addition, while "hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com

In the conjugate addition with a Gilman reagent, the mechanism is thought to involve the initial formation of a copper-enolate complex. The nucleophilic alkyl group from the cuprate (B13416276) adds to the exocyclic methylene carbon, and the resulting enolate is complexed with the copper species. Subsequent workup with a proton source leads to the formation of the final product. The preference for conjugate addition is attributed to the "soft" nature of the cuprate, which favors interaction with the "soft" electrophilic site at the end of the conjugated system.

Cycloaddition Reaction Pathways

The diene and dienophile characteristics of 2-Cyclohexen-1-one, 4-methylene- allow it to participate in various cycloaddition reactions, providing access to complex polycyclic structures. wikipedia.org

Exploration of Diels-Alder Reaction Mechanisms and Stereochemical Control

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org 2-Cyclohexen-1-one, 4-methylene- can act as the dienophile, reacting with a suitable diene. The reaction is a [4+2] cycloaddition, where four π-electrons from the diene and two π-electrons from the exocyclic double bond of the enone combine in a concerted, pericyclic process. wikipedia.orglibretexts.org

The stereochemistry of the Diels-Alder reaction is highly controlled. The "endo rule" often governs the stereochemical outcome, where the substituents on the dienophile preferentially adopt an endo orientation in the transition state, leading to the formation of the endo product. This preference is attributed to secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene in the transition state.

Mechanistic Studies of [2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions involve the combination of two alkene components to form a four-membered ring. libretexts.org For 2-Cyclohexen-1-one, 4-methylene-, this typically occurs under photochemical conditions. wikipedia.org Upon absorption of light, the enone is excited to a higher energy state, where it can react with another alkene.

The mechanism of photochemical [2+2] cycloadditions is often stepwise, proceeding through a diradical intermediate. The stereochemical outcome is less predictable than in the Diels-Alder reaction and can lead to a mixture of products. The regioselectivity of the addition is also a key consideration, with head-to-head and head-to-tail adducts being possible.

Nucleophilic Addition Pathways to the Carbonyl Functionality

While conjugate addition is a dominant pathway, direct nucleophilic addition to the carbonyl carbon (1,2-addition) is also a possible reaction for 2-Cyclohexen-1-one, 4-methylene-, particularly with "hard" nucleophiles. masterorganicchemistry.comyoutube.com

The mechanism of nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. youtube.comlibretexts.org This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The competition between 1,2-addition and conjugate (1,6-) addition is influenced by several factors, including the nature of the nucleophile, the reaction conditions (e.g., temperature), and the specific substitution pattern of the enone. masterorganicchemistry.com Hard nucleophiles, with a high charge density on the nucleophilic atom, are more likely to attack the hard electrophilic center of the carbonyl carbon. youtube.com

Isomerization and Rearrangement Processes

Under acidic conditions, the isomerization is believed to proceed via protonation of the carbonyl oxygen. This enhances the acidity of the protons on the adjacent carbons. Subsequent deprotonation from the methyl group by a conjugate base leads to the formation of a dienol intermediate. Tautomerization of this intermediate then yields the more stable endocyclic isomer, 4-methyl-2-cyclohexen-1-one.

In the presence of a base, the isomerization can be initiated by the abstraction of a proton from the carbon adjacent to the carbonyl group (C-5) or the methyl group (C-7). youtube.com Abstraction from C-5 would lead to a dienolate, which upon reprotonation could yield the endocyclic isomer. Alternatively, abstraction of a proton from the exocyclic methylene group, while less likely due to the lower acidity, could also lead to an equilibrium between the two isomers.

Research has shown that related keto esters can isomerize under acidic conditions, such as during column chromatography, highlighting the facility of this process. acs.org The isomerization of exocyclic olefins to their endocyclic counterparts is a well-documented process, often catalyzed by transition metals or acids, to yield the more thermodynamically stable product. acs.org

Photochemical conditions can also induce rearrangements in cyclohexadienone systems, often leading to complex molecular reorganizations. acs.orgstackexchange.comrsc.orgacs.org For dienones, n→π* excitation can lead to the formation of bicyclic or spirocyclic products through intricate radical or zwitterionic intermediates. youtube.com While specific studies on the photochemical rearrangement of 2-Cyclohexen-1-one, 4-methylene- are not extensively detailed in the literature, the general principles of enone and dienone photochemistry suggest that it would be susceptible to such transformations. acs.org

Table 1: Isomerization Products of 2-Cyclohexen-1-one, 4-methylene-

| Starting Material | Isomerization Product |

| 2-Cyclohexen-1-one, 4-methylene- | 4-Methyl-2-cyclohexen-1-one |

| 2-Cyclohexen-1-one, 4-methylene- | 4-Methyl-3-cyclohexen-1-one |

Table 2: Hypothetical Conditions for Isomerization

| Catalyst/Condition | Product | Plausible Mechanism |

| Acid (e.g., HCl, H₂SO₄) | 4-Methyl-2-cyclohexen-1-one | Protonation of carbonyl, followed by deprotonation/reprotonation |

| Base (e.g., NaOEt, t-BuOK) | 4-Methyl-2-cyclohexen-1-one | Deprotonation at C-5 or C-7, followed by reprotonation |

| Thermal (Heat) | 4-Methyl-2-cyclohexen-1-one | Thermally allowed sigmatropic shifts or radical intermediates |

| Photochemical (UV light) | Complex Rearrangements | n→π* excitation, leading to intermediates like bicyclo[3.1.0]hexanones |

Applications of 2 Cyclohexen 1 One, 4 Methylene in Complex Organic Synthesis

Strategic Utilization as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. mdpi.comnih.gov While specific MCRs involving 2-cyclohexen-1-one (B156087), 4-methylene- are not extensively documented, its structural motifs are present in substrates for powerful MCRs.

The cyclohexenone core is a common feature in substrates for various MCRs. For instance, related cyclohexenone derivatives, such as triflates derived from dimedone, readily participate in consecutive three-component alkynylation-addition sequences to generate complex merocyanines. mdpi.com This process involves a Sonogashira coupling followed by a conjugate addition of an amine. This highlights the potential of the cyclohexenone scaffold in MCRs for the rapid assembly of functionalized molecules.

Given the reactivity of its dual Michael acceptor sites, 2-cyclohexen-1-one, 4-methylene- is a prime candidate for the development of novel MCRs. One could envision a sequential MCR involving, for example, a 1,6-conjugate addition to the exocyclic methylene (B1212753), followed by an intramolecular reaction or another intermolecular trapping event at the enolate position. Such a strategy would rapidly increase molecular complexity from a relatively simple starting material. The exploration of this compound in well-established MCRs like the Biginelli, Hantzsch, or Ugi reactions could lead to the discovery of novel heterocyclic scaffolds of potential pharmaceutical interest. youtube.comorganic-chemistry.org

Total Synthesis of Natural Products Featuring Cyclohexenone Cores or Derived Architectures

The utility of 2-cyclohexen-1-one, 4-methylene- as a strategic precursor is prominently demonstrated in the total synthesis of the antibiotic anticapsin. rsc.orgnih.gov Anticapsin is a biologically active, non-proteinogenic amino acid featuring a unique epoxycyclohexanone structure. nih.gov

In a notable synthesis, the key strategic step involves the 1,6-Michael addition of a nucleophile to the exocyclic methylene group of 2-cyclohexen-1-one, 4-methylene-. rsc.orgucla.edu This reaction selectively installs the side chain required for the final natural product, leaving the endocyclic double bond untouched for further manipulation.

A reported synthesis of (±)-anticapsin utilizes the Michael addition of methyl nitroacetate (B1208598) to 4-methylenecyclohex-2-enone. rsc.org This conjugate addition is a crucial C-C bond-forming step that sets up the core structure of the target molecule. Subsequent transformations, including reduction of the nitro group, N-acetylation, and enzymatic deacylation, complete the synthesis. rsc.org This synthetic approach underscores the value of the title compound's unique reactivity, where the exocyclic double bond serves as a handle for introducing key functionalities while preserving the cyclohexenone core for later-stage transformations or as a key pharmacophoric element. ucla.edu Further stereocontrolled syntheses have been developed that led to a revision of the absolute configuration of the natural product. rsc.org

Table 1: Key Reaction in the Total Synthesis of Anticapsin

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate/Product | Reference |

| 2-Cyclohexen-1-one, 4-methylene- | Methyl nitroacetate | 1,6-Michael Addition | Precursor to (±)-N-acetylanticapsin methyl ester | rsc.org |

Construction of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems is a central theme in organic synthesis, and cycloaddition reactions are among the most powerful tools for this purpose. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example, enabling the formation of a six-membered ring with high stereocontrol. youtube.commasterorganicchemistry.comnih.gov

2-Cyclohexen-1-one, 4-methylene-, with its electron-deficient endocyclic double bond, is an excellent dienophile for Diels-Alder reactions. When reacted with a conjugated diene, it can readily form bicyclic or more complex polycyclic adducts. For example, its reaction with a simple diene like 1,3-butadiene (B125203) would yield a bicyclo[4.4.0]decene (decalin) ring system, a core structure found in many terpenes and steroids.

The versatility of the Diels-Alder reaction allows for the use of complex, functionalized dienes, leading to highly substituted polycyclic products in a single step. clockss.org While specific examples employing 2-cyclohexen-1-one, 4-methylene- as the dienophile in complex cascade reactions are not abundant in the literature, the strategy is well-established. For instance, sugar-derived dienes have been shown to react with dienophiles like maleic anhydride (B1165640) (which shares the α,β-unsaturated carbonyl feature) to initiate cascade processes that form intricate polycyclic lactones. clockss.org The resulting adducts from a Diels-Alder reaction with 2-cyclohexen-1-one, 4-methylene- would contain a ketone and an exocyclic methylene group, which are ripe for further intramolecular transformations like aldol (B89426) condensations, cyclizations, or metathesis reactions to build additional rings.

Stereocontrolled Preparation of Highly Functionalized Cyclohexenone Derivatives

The creation of chiral, highly functionalized molecules from simple precursors is a significant challenge in modern synthesis. 2-Cyclohexen-1-one, 4-methylene- serves as an excellent starting point for stereocontrolled functionalization due to its distinct reactive sites.

The most significant reaction for introducing controlled stereochemistry is the conjugate addition. As a cross-conjugated dienone, it can undergo either 1,4-addition across the endocyclic system or a 1,6-addition to the exocyclic methylene group. The latter is particularly useful, as seen in the synthesis of anticapsin. rsc.orgucla.edu

The stereoselectivity of Michael additions to related 4-substituted-2-cyclohexenones has been studied in detail. nih.gov The use of organocuprates as nucleophiles can proceed with high diastereoselectivity, which is influenced by the nature of the cuprate (B13416276) and the substitution pattern on the cyclohexenone ring. For example, the addition of lithium dimethylcuprate to a chiral cyclohexenone can generate new stereocenters with high fidelity. These principles are directly applicable to 2-cyclohexen-1-one, 4-methylene-, where the addition of a chiral or achiral nucleophile can be directed by chiral catalysts or auxiliaries to produce enantiomerically enriched products.

Table 2: Research Findings on Stereocontrolled Additions to Cyclohexenones

| Cyclohexenone System | Reagent | Reaction Type | Key Finding | Reference |

| 3-Alkyl-4-[(tert-butoxycarbonyl)alkyl]-2-cyclohexenone | (Me₂C=CH)₂CuMgBr | Michael Addition | High diastereoselectivity observed, dependent on the C-3 substituent. | nih.gov |

| 2-Cyclohexenone | Ester Enolates | Conjugate vs. Direct Addition | Reaction outcome (1,4- vs. 1,2-addition) can be selectively controlled. | acs.org |

Furthermore, the enone functionality itself can be manipulated stereoselectively. For example, Weitz-Scheffer epoxidation of the endocyclic double bond would lead to an epoxy-ketone, a versatile intermediate for further reactions. The resulting enolate from a conjugate addition can also be trapped stereoselectively with an electrophile, introducing another point of functionality with defined stereochemistry. These methods allow for the transformation of a simple, achiral starting material into a diverse array of complex, highly functionalized, and stereochemically rich cyclohexenone derivatives.

Catalysis in the Chemical Transformations of 2 Cyclohexen 1 One, 4 Methylene

Lewis Acid Catalysis in Reactivity and Selectivity Enhancement

Lewis acids play a crucial role in activating and controlling the outcomes of reactions involving α,β-unsaturated carbonyl compounds like 2-Cyclohexen-1-one (B156087), 4-methylene-. By coordinating to the carbonyl oxygen, Lewis acids increase the electron-withdrawing nature of the enone system, thereby enhancing its reactivity and influencing the stereochemical course of the reaction.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The use of Lewis acid catalysts in Diels-Alder reactions involving dienophiles such as 2-Cyclohexen-1-one, 4-methylene- can lead to significant rate enhancements. ias.ac.in This acceleration is attributed to the lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) energy upon coordination with the Lewis acid. libretexts.org This reduction in the HOMO-LUMO energy gap between the diene and the dienophile facilitates a more efficient reaction. libretexts.org

Quantum chemical studies have provided deeper insights into this phenomenon. It has been proposed that Lewis acids accelerate Diels-Alder reactions not only by enhancing the donor-acceptor interactions but also by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile. nih.govacs.org This reduction in repulsive forces contributes significantly to the lowering of the activation barrier.

A range of Lewis acids, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂), have been effectively employed to catalyze Diels-Alder reactions. libretexts.org The strength of the Lewis acid often correlates with the degree of rate acceleration, with stronger Lewis acids generally leading to faster reactions. nih.gov For instance, the activation energies of the Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674) were found to systematically decrease with increasing Lewis acid strength in the order of I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃. nih.gov

Table 1: Effect of Lewis Acid Catalysts on the Activation Energy of a Diels-Alder Reaction

| Catalyst | Activation Energy (kcal/mol) |

| Uncatalyzed | 13.6 |

| I₂ | 11.0 |

| SnCl₄ | 9.4 |

| TiCl₄ | 8.1 |

| ZnCl₂ | 7.5 |

| BF₃ | 6.2 |

| AlCl₃ | 5.2 |

This table is based on computational data for the reaction between isoprene and methyl acrylate and serves as a representative example of the trend observed in Lewis acid-catalyzed Diels-Alder reactions. nih.gov

Beyond rate acceleration, Lewis acids are instrumental in controlling the regioselectivity and stereoselectivity of Diels-Alder reactions. The coordination of the Lewis acid to the carbonyl group of 2-Cyclohexen-1-one, 4-methylene- can create a more sterically demanding environment around the dienophile, favoring the formation of one regioisomer or stereoisomer over others. ias.ac.in

In many cases, Lewis acid catalysis enhances the preference for the endo cycloadduct due to favorable secondary orbital interactions between the diene and the dienophile's activating group. ias.ac.in For example, the uncatalyzed reaction of cyclopentadiene (B3395910) with methyl acrylate yields an endo:exo ratio of 82:12, whereas the AlCl₃-catalyzed reaction provides a significantly improved ratio of 99:1. libretexts.org

Computational studies have shown that the use of Lewis acids like BF₃ can lead to high endo-selectivity and regioselectivity in Diels-Alder reactions involving vinylazaarenes. acs.org This control is attributed to a significant reduction in the Pauli repulsion and an increase in the asynchronicity of the transition states. acs.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. pageplace.de For reactions involving 2-Cyclohexen-1-one, 4-methylene-, organocatalysts can facilitate various transformations with high enantioselectivity.

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants in different phases, often under mild conditions. nih.gov In the context of 2-Cyclohexen-1-one, 4-methylene-, chiral phase-transfer catalysts, frequently derived from cinchona alkaloids, can be employed to achieve asymmetric Michael additions. byu.edu These catalysts form a chiral ion pair with the enolate of a pronucleophile, which then reacts with the Michael acceptor (the enone) in a stereocontrolled manner. nih.gov

The effectiveness of asymmetric phase-transfer catalysis often depends on the catalyst structure, the base used, and the reaction conditions such as solvent and temperature. mdpi.com For instance, in the vinylogous Michael addition of γ-lactones and γ-lactams to 4-nitro-5-styrylisoxazoles, Cinchona-derived quaternary ammonium (B1175870) salts have been used as catalysts, affording the corresponding adducts in good yields with moderate diastereo- and enantioselectivity. mdpi.com

Enantioselective conjugate addition reactions are a cornerstone of asymmetric synthesis, allowing for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. pageplace.de Organocatalysts, such as chiral amines, thioureas, and phosphoric acids, can activate the enone system of 2-Cyclohexen-1-one, 4-methylene- towards nucleophilic attack.

One notable approach involves the use of chiral BINOL-derived organocatalysts. For example, a BINOL catalyst with electron-withdrawing substituents has been shown to enhance the reactivity of organoboronate nucleophiles in conjugate additions, leading to chiral products. tdl.org Specifically, a bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters, followed by an aldol (B89426) condensation, has been used to synthesize chiral δ-substituted cyclohexenones with high yields and enantioselectivities. nsf.gov

Chiral phosphoric acids have also proven effective in catalyzing the enantioselective conjugate addition of various nucleophiles. nih.gov These catalysts can activate imine intermediates, which then undergo conjugate addition to α,β-unsaturated systems. This strategy has been successfully applied to the dearomatization of heteroarenes through a remote 1,10-conjugate addition. nih.gov

Table 2: Enantioselective Organocatalytic Conjugate Addition to a Doubly Vinylogous Ester

| Entry | Nucleophile | Yield (%) | ee (%) |

| 1 | Potassium vinyltrifluoroborate | 89 | 98 |

| 2 | Potassium (E)-prop-1-en-1-yltrifluoroborate | 85 | 95 |

| 3 | Potassium styryltrifluoroborate | 78 | 92 |

| 4 | Potassium (4-methoxyphenyl)vinyltrifluoroborate | 82 | 96 |

This table showcases the results of a bisperfluorotoluyl-BINOL catalyzed conjugate addition of various trifluoroborate salts, demonstrating the high yields and enantioselectivities achievable. nsf.gov

Transition Metal Catalysis

While the provided search results did not yield specific examples of transition metal catalysis directly involving 2-Cyclohexen-1-one, 4-methylene-, it is a well-established field in organic synthesis. Transition metal complexes are known to catalyze a wide array of transformations on α,β-unsaturated ketones. These can include conjugate additions, Heck reactions, and various cycloadditions. The ability of transition metals to exist in multiple oxidation states and coordinate with a variety of ligands allows for a diverse range of catalytic cycles and reaction pathways. For instance, gold catalysts are known to activate alkynes towards nucleophilic attack, which can be followed by cycloaddition reactions. youtube.com It is plausible that similar strategies could be developed for the functionalization of the exocyclic methylene (B1212753) group or the enone system of 2-Cyclohexen-1-one, 4-methylene-. Further research in this area would be necessary to explore the full potential of transition metal catalysis in the transformations of this compound.

Copper-Catalyzed Conjugate Additions

Copper-catalyzed conjugate addition, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the functionalization of α,β-unsaturated systems. In the context of 2-cyclohexen-1-one, 4-methylene-, this reaction can proceed at either the endocyclic or exocyclic position, with selectivity being a key challenge. The use of organocopper reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), is well-established for 1,4-additions to α,β-unsaturated ketones. These reagents are known to be softer nucleophiles than their organolithium or Grignard counterparts, favoring conjugate addition over direct addition to the carbonyl group.

While specific studies on copper-catalyzed conjugate additions to 2-Cyclohexen-1-one, 4-methylene- are not extensively documented in peer-reviewed literature, the principles can be inferred from reactions with similar cyclic enones. The general mechanism involves the formation of a copper-enolate intermediate, which upon protonation yields the β-substituted ketone. The regioselectivity of the addition is influenced by steric and electronic factors of both the substrate and the nucleophile, as well as the specific copper catalyst and ligands employed.

For instance, in related systems, the use of chiral phosphine (B1218219) ligands in conjunction with copper salts has enabled highly enantioselective conjugate additions of Grignard reagents and organozinc reagents. These catalytic systems generate chiral copper complexes that can effectively control the stereochemical outcome of the reaction. The choice of ligand is crucial and often dictates the level of enantioselectivity and regioselectivity achieved.

Table 1: Representative Copper-Catalyzed Conjugate Additions to Cyclic Enones

| Catalyst System | Nucleophile | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Cu(I)/Chiral Ferrocenyl Diphosphine | Grignard Reagents | Cyclohexenone | 3-Alkylcyclohexanone | High | Up to 96 |

| Cu(I)/Peptide-based Ligands | Dialkylzinc Reagents | Cyclohexenone | 3-Alkylcyclohexanone | 71-98 | 98 to >99 |

| Cu(I)/Chiral Phosphoramidite | Dialkylzinc Reagents | Cyclopentenone | 3-Alkylcyclopentanone | High | Up to 98 |

Manganese-Catalyzed Cascade Reactions for Scaffold Construction

Manganese catalysis has emerged as a sustainable and efficient approach for constructing complex molecular scaffolds through cascade reactions. These reactions often proceed via radical intermediates, enabling transformations that are complementary to traditional two-electron pathways. While specific manganese-catalyzed cascade reactions starting from 2-Cyclohexen-1-one, 4-methylene- are not widely reported, the reactivity of this substrate makes it a plausible candidate for such transformations.

Manganese(III) acetate (B1210297) is a common initiator for radical reactions involving enolizable carbonyl compounds. It can oxidize the enol form of a ketone to generate an α-oxoalkyl radical. In the case of 2-Cyclohexen-1-one, 4-methylene-, this could potentially lead to intramolecular cyclization or intermolecular addition reactions. For example, a manganese-mediated oxidative free-radical cyclization could be envisioned where the initially formed radical adds to the exocyclic double bond, leading to the formation of a bicyclic system.

Furthermore, recent advancements in manganese catalysis have demonstrated its utility in C-H functionalization and ring-expansion reactions of cycloalkenes. researchgate.netorganic-chemistry.orgnih.govwikipedia.org These methodologies, often involving radical processes, could potentially be adapted for 2-Cyclohexen-1-one, 4-methylene- to generate novel and complex molecular architectures. The success of such cascade reactions would depend on controlling the regioselectivity of the initial radical formation and the subsequent cyclization or addition steps.

Heterogeneous Catalysis for Selective Oxidations and Reductions

Selective Reductions: The selective hydrogenation of 2-Cyclohexen-1-one, 4-methylene- can lead to a variety of products depending on the catalyst and reaction conditions. For instance, hydrogenation of the exocyclic double bond would yield 4-methyl-2-cyclohexen-1-one, while reduction of the endocyclic double bond would result in 4-methylenecyclohexanone. Complete reduction would afford 4-methylcyclohexanone.

Commonly used heterogeneous catalysts for hydrogenation include platinum, palladium, and nickel supported on materials like carbon, alumina, or silica. The selectivity is often influenced by the metal, the support, and the reaction parameters such as temperature, pressure, and solvent. For example, palladium catalysts are often effective for the selective hydrogenation of carbon-carbon double bonds in the presence of carbonyl groups.

Table 2: Potential Products of Heterogeneous Catalytic Hydrogenation of 2-Cyclohexen-1-one, 4-methylene-

| Product | Hydrogenation Site |

| 4-Methyl-2-cyclohexen-1-one | Exocyclic C=C |

| 4-Methylenecyclohexanone | Endocyclic C=C |

| 4-Methylcyclohexanone | Both C=C and C=O |

| 4-Methylcyclohexanol | Both C=C and C=O followed by carbonyl reduction |

This table outlines the potential products based on general principles of heterogeneous catalytic hydrogenation.

Selective Oxidations: The selective oxidation of 2-Cyclohexen-1-one, 4-methylene- could target the exocyclic methylene group to form a diketone or involve epoxidation of either double bond. Heterogeneous catalysts based on transition metal oxides or supported metal nanoparticles are often employed for such transformations. For example, catalysts containing molybdenum, vanadium, or tungsten have been used for the epoxidation of cyclohexene (B86901) and its derivatives. The choice of oxidant, such as hydrogen peroxide or molecular oxygen, and the catalyst are critical for achieving high selectivity. The development of chemoselective oxidation methods for diene systems like 2-Cyclohexen-1-one, 4-methylene- remains a challenging yet valuable goal in synthetic chemistry.

Advanced Spectroscopic Characterization Techniques in Research on 2 Cyclohexen 1 One, 4 Methylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Cyclohexen-1-one (B156087), 4-methylene-. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the compound's structure. The protons on the exocyclic methylene (B1212753) group are diastereotopic and appear as distinct singlets. The vinyl proton at C2 shows a characteristic downfield shift due to its position in the conjugated system. The allylic protons at C5 and the protons at C6 also exhibit specific chemical shifts and coupling patterns that are consistent with the cyclohexenone ring structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C1) resonates significantly downfield, a hallmark of ketone functionalities. The carbons of the double bonds (C2, C3, and the exocyclic methylene carbon) appear in the olefinic region of the spectrum. The presence of the quaternary carbon at C4 and the two methylene carbons (C5 and C6) at their expected upfield shifts completes the structural confirmation.

Detailed spectral data obtained from synthetic research provides the following assignments:

¹H and ¹³C NMR Spectral Data for 2-Cyclohexen-1-one, 4-methylene-

| ¹H NMR (360 MHz, CDCl₃) | ¹³C NMR (360 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 6.88 (d, J=9.9 Hz) | H-2 | 199.8 | C-1 (C=O) |

| 6.11 (d, J=9.9 Hz) | H-3 | 146.9 | C-4 |

| 5.33 (s) | Exocyclic CH₂ | 146.5 | C-2 |

| 5.15 (s) | Exocyclic CH₂ | 128.5 | C-3 |

| 2.62 (t, J=6.7 Hz) | H-5 | 119.5 | Exocyclic CH₂ |

| 2.52 (t, J=6.7 Hz) | H-6 | 36.5 | C-6 |

| 31.4 | C-5 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm these assignments by showing correlations between coupled protons and direct carbon-proton attachments, respectively.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within 2-Cyclohexen-1-one, 4-methylene-.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the α,β-unsaturated ketone. The conjugation lowers the vibrational frequency of the carbonyl (C=O) stretch compared to a saturated ketone. Research has identified a key IR absorption at 1680 cm⁻¹ , which is indicative of this conjugated system. Other significant peaks include those for the C=C stretching of the endocyclic and exocyclic double bonds and the C-H stretching and bending vibrations.

Raman Spectroscopy: While specific Raman data for this compound is not widely published, the technique serves as a valuable complement to IR spectroscopy. libretexts.org Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the exocyclic methylene and the endocyclic double bond are expected to produce strong Raman signals. The symmetric vibrations of the carbon skeleton would also be prominent. Because the C=O bond is highly polar, it would show a weaker signal in the Raman spectrum compared to its intense IR absorption, illustrating the complementary nature of the two techniques.

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected/Observed Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C=O | Stretch | 1680 (Observed) | IR (Strong) / Raman (Weak) |

| C=C (conjugated) | Stretch | ~1640-1600 | IR (Medium) / Raman (Strong) |

| =C-H | Stretch | ~3100-3000 | IR (Medium) / Raman (Medium) |

| -C-H (sp³) | Stretch | ~3000-2850 | IR (Medium) / Raman (Medium) |

These techniques are crucial for monitoring reactions, as the appearance or disappearance of these characteristic bands indicates the formation of the desired product or the consumption of starting materials.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis in Synthetic Product Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of 2-Cyclohexen-1-one, 4-methylene-. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

For 2-Cyclohexen-1-one, 4-methylene- (C₇H₈O), the calculated exact mass is 108.0575. An experimental high-resolution MS value of m/e 108.0570 has been reported, which closely matches the calculated value for the molecular formula.

Electron ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The molecular ion [M]⁺ would be observed, and subsequent fragmentation can be predicted based on the structure. Common fragmentation pathways for cyclic enones include:

Retro-Diels-Alder Reaction: This is a characteristic fragmentation for cyclohexene (B86901) derivatives, which would lead to the loss of a neutral molecule like ethene, resulting in a distinct fragment ion. jove.com

Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule, leading to a [M-28]⁺ peak.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is another typical pathway. libretexts.org

These fragmentation patterns create a unique mass spectrum that serves as a fingerprint for the compound, aiding in its identification in complex mixtures, often when coupled with gas chromatography (GC-MS).

Electronic Spectroscopy (UV-Vis) and X-ray Photoelectron Spectroscopy (XPS) in Catalyst Characterization and Electronic State Investigations

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Due to the extended π-conjugated system formed by the enone and the exocyclic methylene group, 2-Cyclohexen-1-one, 4-methylene- is expected to exhibit characteristic UV absorptions. α,β-unsaturated ketones typically show two main absorption bands: a strong π→π* transition at a shorter wavelength and a weaker n→π* transition at a longer wavelength. researchgate.net The conjugation shifts these absorptions to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. gdckulgam.edu.in For α,β-unsaturated ketones, the π→π* transition is often observed in the 215-250 nm range. gdckulgam.edu.in This technique is useful for quantitative analysis and for monitoring reactions involving changes in conjugation.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique primarily used to determine the elemental composition and chemical (oxidation) states of atoms on the surface of solid materials. numberanalytics.com While not typically used to analyze the dienone molecule itself in solution, XPS is invaluable for characterizing the heterogeneous catalysts that may be used in its synthesis. rockymountainlabs.com For instance, if 2-Cyclohexen-1-one, 4-methylene- were synthesized via a catalytic dehydrogenation or oxidation reaction using a supported metal catalyst (e.g., Palladium on carbon, or a metal oxide), XPS could be employed to:

Determine the oxidation state of the active metal (e.g., Pd⁰, Pd²⁺), which is crucial for catalytic activity. numberanalytics.commdpi.com

Analyze the composition of the catalyst surface. rockymountainlabs.com

Investigate catalyst-support interactions. rockymountainlabs.com

Study the mechanisms of catalyst deactivation by identifying surface poisons or changes in chemical states. numberanalytics.com

Thus, XPS provides critical information for understanding and optimizing the catalytic processes used in the production of fine chemicals like 2-Cyclohexen-1-one, 4-methylene-.

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Synthetic Research

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of 2-Cyclohexen-1-one, 4-methylene- during and after its synthesis.

Gas Chromatography (GC): GC is an ideal method for assessing the purity of the volatile dienone and analyzing reaction mixtures. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for both quantification of components and their structural identification. researchgate.net The choice of GC column is critical; a column with a polar stationary phase is often preferred for separating ketones and other polar compounds. researchgate.net Method parameters such as temperature ramps and carrier gas flow rates are optimized to achieve good separation from starting materials, byproducts, and solvents. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of 2-Cyclohexen-1-one, 4-methylene-. Reverse-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is commonly employed for separating moderately polar organic compounds. sielc.com The retention time of the compound is sensitive to the exact mobile phase composition, allowing for fine-tuning of the separation. Preparative HPLC can be used to isolate the pure compound from a crude reaction mixture. Sometimes, derivatization is used to enhance the detectability or alter the chromatographic behavior of an analyte. slideshare.net

Both GC and HPLC are fundamental in synthetic research for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required purity standards for subsequent applications.

Q & A

Q. What are the optimized synthetic routes for 4-methylene-2-cyclohexen-1-one, and how do yields compare across methodologies?

A four-step synthesis from commercially available starting materials achieves 65–75% overall yield, with key steps including alkene functionalization and ketone stabilization . Methodological improvements focus on reducing side reactions (e.g., dimerization) through controlled temperature and solvent selection (e.g., anhydrous THF). Yield optimization relies on purification via fractional distillation or column chromatography.

Q. How can researchers characterize the purity and structural integrity of 4-methylene-2-cyclohexen-1-one?

- GC-MS : Quantifies purity by comparing retention times and mass spectra against NIST reference data .

- NMR : Confirms regiochemistry (e.g., α,β-unsaturated ketone) via distinct ¹H-NMR signals: δ ~6.5 ppm (vinyl proton), δ ~2.5–3.0 ppm (methylene protons) .

- Vapor Pressure Analysis : Validated using packed-column distillation to distinguish from analogs like 2-methylcyclohexanone .

Q. What experimental methods are used to measure physical properties (e.g., vapor pressure, boiling point)?

- Vapor Pressure : Determined via static or dynamic methods (e.g., ebulliometry) at 25–100°C, with data cross-validated using computational models like the Joback method .

- Boiling Point : Predicted via Crippen’s fragmentation method, showing deviations <5% from experimental values for cyclohexenone derivatives .

Advanced Research Questions

Q. How does the 2-cyclohexen-1-one moiety influence the environmental persistence and toxicology of metabolites like Sethoxydim?

In the EPA’s risk assessment, metabolites retaining the 2-cyclohexen-1-one core (e.g., MSO, MSO₂) are considered equipotent to the parent compound due to structural stability. Degradation pathways in soil and water involve sulfoxidation and oxazole ring formation, with analytical quantification via LC-MS/MS . Residues in drinking water are monitored as "total sethoxydim residues" (parent + degradates) .

Q. What methodologies evaluate the biological activity of 4-methylene-2-cyclohexen-1-one derivatives?

- Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus at 0.1–1.0 mg/mL, with MIC values compared to 3-methyl-2-cyclohexen-1-one .

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ ~20–50 μM), with structure-activity relationships (SAR) highlighting the role of the methylene group in electron delocalization .

Q. How can computational models resolve contradictions in experimental data (e.g., vapor-liquid equilibria)?

- Crippen’s Method : Predicts logP and boiling points using atomic contributions, validated against cyclohexanone/cyclohexen-1-one binary mixtures .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) model reaction mechanisms, such as [4+2] cycloadditions, to explain regioselectivity discrepancies .

Q. What synthetic applications leverage 4-methylene-2-cyclohexen-1-one in pharmaceutical intermediates?

Q. How do environmental conditions (pH, UV) affect the stability of 4-methylene-2-cyclohexen-1-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.